2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring fused with a quinoline moiety, making it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-18(12-13-6-7-17-15(11-13)8-10-23-17)21-16-5-1-3-14-4-2-9-20-19(14)16/h1-7,9,11H,8,10,12H2,(H,21,22) |
InChI Key |
QRXVDRFXRBMXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Quinoline Derivative Preparation: The quinoline moiety can be prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the quinoline derivative using acetic anhydride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a tetrahydroquinoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential use as drugs. The combination of benzofuran and quinoline structures may provide a basis for designing molecules with specific biological activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the quinoline moiety, making it less complex.
N-(8-quinolinyl)acetamide: Lacks the benzofuran ring, potentially altering its biological activity.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(quinolin-8-yl)ethanamide: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide lies in its combined benzofuran and quinoline structures, which may confer distinct chemical and biological properties compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
